ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Description

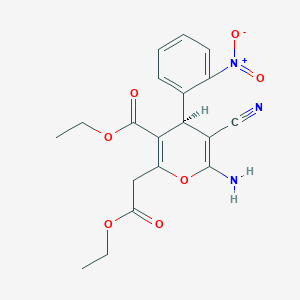

Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is a pyran derivative characterized by:

- Stereochemistry: (4S) configuration.

- Substituents: Position 2: 2-ethoxy-2-oxoethyl group (ester functionality). Position 4: 2-nitrophenyl (electron-withdrawing aromatic group). Positions 5 and 6: Cyano and amino groups, respectively.

Properties

IUPAC Name |

ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7/c1-3-27-15(23)9-14-17(19(24)28-4-2)16(12(10-20)18(21)29-14)11-7-5-6-8-13(11)22(25)26/h5-8,16H,3-4,9,21H2,1-2H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKOQSNAXGEQBX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1=C([C@H](C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. Key starting materials and reagents often include ethyl acetoacetate, aromatic amines, and cyanoacetates. Conditions such as temperature, pH, and solvent choice are meticulously optimized to drive the formation of the target compound.

Industrial Production Methods

Industrial production may leverage batch or continuous flow processes to scale up synthesis. High-efficiency catalysts and environmentally benign solvents are often used to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation reactions at the amino group, forming corresponding nitro derivatives.

Reduction: : The nitro group can be selectively reduced to an amino group, altering the molecule's reactivity.

Substitution: : The cyano group can participate in nucleophilic substitution reactions, creating diverse derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas over palladium catalysts, and nucleophiles such as alkoxides. Reaction conditions vary, but many are conducted under mild temperatures and atmospheric pressure.

Major Products

The major products from these reactions depend on the reagents and conditions used. For example, oxidation might yield nitro-substituted compounds, while reduction could generate amines.

Scientific Research Applications

Basic Information

- Chemical Name : Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

- Molecular Formula : C19H19N3O7

- Molecular Weight : 401.37 g/mol

- CAS Number : 294635-06-6

Structural Characteristics

The compound features a pyran ring structure, which contributes to its biological activity. The presence of the nitrophenyl group enhances its potential as a pharmacophore in drug design.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in treating various conditions, including:

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been tested against breast and colon cancer cell lines, demonstrating significant cytotoxic effects.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new synthetic pathways.

Key Reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce new functional groups. |

| Cyclization | Facilitates the formation of complex ring systems. |

| Reduction | Converts cyano groups into amines or alcohols. |

Pharmacological Studies

Research has highlighted the pharmacological properties of this compound, particularly its interaction with biological targets:

Case Studies:

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Another investigation revealed that derivatives of this compound could reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Agricultural Applications

Emerging research indicates potential applications in agriculture as a biopesticide or herbicide due to its ability to inhibit certain enzymes involved in plant growth or pathogen resistance.

Mechanism of Action

The compound operates by interacting with biological targets through its multiple functional groups. The amino and nitro groups may participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptors, modulating their activity. Pathways involved can include inhibition or activation of enzymatic functions, contributing to varied biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

Table 1: Substituent Comparison of Pyran Derivatives

Key Observations :

- Electron Effects : The nitro group (target compound) is strongly electron-withdrawing, enhancing electrophilicity at the pyran ring compared to electron-donating methoxy () or neutral methyl groups ().

- Hydrogen Bonding: Amino and cyano groups participate in intermolecular hydrogen bonds (e.g., N–H⋯O/N interactions in ), influencing crystal packing and solubility.

Key Observations :

Physicochemical Properties

- Solubility : Nitro groups reduce solubility in polar solvents compared to methoxy or methyl analogs .

- Crystallinity : Hydrogen bonding in analogs (e.g., ) promotes stable crystal lattices, whereas nitro groups may enhance π-π stacking .

- logP : The nitro group increases lipophilicity (higher logP) compared to chloro or methoxy substituents .

Biological Activity

Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

- Molecular Formula : C19H19N3O7

- Molecular Weight : 401.37 g/mol

- CAS Number : 294635-06-6

The compound features a pyran ring structure, which is known for its role in various biological activities. The presence of functional groups such as amino, cyano, and nitrophenyl enhances its potential pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. The detailed synthesis procedure includes the reaction of malononitrile with appropriate aldehydes and ethyl esters under specific conditions to yield the target compound with high purity.

Cytotoxicity

Studies have shown that derivatives of pyran compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyran Derivative A | MCF-7 | 0.30 |

| Pyran Derivative B | NCI-H460 | 3.1 |

| Ethyl (4S)-6-amino... | TBD | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics are still needed.

Case Studies

- Antitumor Activity : In a study assessing the antitumor potential of pyran derivatives, ethyl (4S)-6-amino... was found to exhibit significant activity against several tumor cell lines, suggesting its potential as a lead compound for further development .

- Mechanism of Action : Research indicates that the mechanism involves interference with cellular signaling pathways critical for tumor growth and proliferation. The presence of the cyano group is believed to play a pivotal role in enhancing this activity .

Q & A

What are the optimal synthetic routes for ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate, and how can reaction conditions be tailored to improve yield and stereochemical purity?

Answer:

The synthesis typically involves multi-component reactions (MCRs) or multi-step protocols. Key considerations include:

- Catalyst Selection : Trisodium citrate dihydrate in aqueous ethanol improves yield by stabilizing intermediates . Ionic liquids (e.g., [2-aminobenzoato][PF6]) enhance regioselectivity in similar pyran derivatives .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) or aqueous ethanol balance solubility and reaction kinetics. Water-based systems align with green chemistry principles .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., pyridine as a base) can enforce the (4S) configuration, as seen in structurally related pyrans .

- Workflow Optimization : Continuous flow reactors improve scalability for nitroaryl-substituted pyrans .

How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Answer:

Contradictions often arise from variations in:

- Catalyst-Substrate Ratios : Excess pyridine (≥1.2 eq.) may over-stabilize intermediates, reducing nitro group reactivity .

- Temperature Gradients : Reflux conditions (e.g., 80°C in ethanol) vs. room-temperature ionic liquid systems produce divergent kinetics .

- Analytical Validation : Cross-validate results using chiral HPLC and X-ray crystallography to confirm stereochemistry .

Recommended Protocol : Replicate experiments with strict control of moisture (≤50 ppm) and oxygen levels, and report full spectroscopic datasets (e.g., , NMR, IR ν ~2183 cm) .

What advanced analytical techniques are critical for validating the purity and structure of this compound?

Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., (4S) stereochemistry) and hydrogen-bonding networks (e.g., NH···N≡C interactions) .

- Multinuclear NMR : NMR identifies amino and nitro group environments, while NMR distinguishes cyano (δ ~120 ppm) and ester carbonyl (δ ~166 ppm) signals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., CHNO) and detects trace impurities.

- IR Spectroscopy : Monitor reaction progress via ν (3334–3398 cm) and ν (1692 cm) .

How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., nitro group reactivity) and stabilizes transition states for regioselective modifications .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes with nitroreductase activity) using force fields parameterized for nitroaryl groups.

- Docking Studies : Prioritize derivatives with optimized steric bulk (e.g., ethoxy vs. methyl substituents) for target engagement .

What methodologies are recommended for evaluating the biological activity of this compound, given its structural complexity?

Answer:

- Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria, referencing structurally related pyrans with MICs ≤16 µg/mL .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting nitro group reduction potential for prodrug activation.

- Mechanistic Studies : Probe nitroreductase-mediated activation via HPLC-MS metabolite profiling .

How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Answer:

- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (S)-2-nitrophenylglycine) to enforce configuration .

- Asymmetric Catalysis : Immobilize chiral catalysts (e.g., BINOL-phosphates) on silica for recyclability .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor ee in real-time during continuous flow synthesis .

What strategies mitigate decomposition or nitro group reduction during storage or handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.